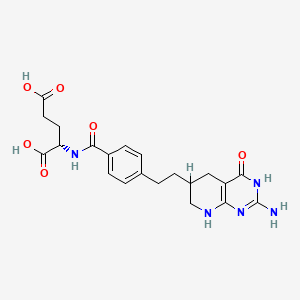

5,10-Dideazatetrahydrofolic acid

Description

Structure

3D Structure

Properties

CAS No. |

95693-76-8 |

|---|---|

Molecular Formula |

C21H25N5O6 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1 |

InChI Key |

ZUQBAQVRAURMCL-CVRLYYSRSA-N |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lometrexol; DDATHF; DATHF; |

Origin of Product |

United States |

Mechanism of Action of 5,10 Dideazatetrahydrofolic Acid

Inhibition of De Novo Purine (B94841) Biosynthesis Pathway

The primary mechanism of action of 5,10-Dideazatetrahydrofolic acid is the potent inhibition of the de novo purine biosynthesis pathway. nih.govnih.gov This pathway is a multi-step process that synthesizes purine nucleotides from simpler precursor molecules. frontiersin.org By blocking this pathway, the compound effectively starves cancer cells of the necessary components for DNA and RNA synthesis, leading to a halt in cell division and proliferation. cancer.govmedchemexpress.com The agent has demonstrated activity against tumors that have developed resistance to other folate antagonists, such as methotrexate (B535133). cancer.gov The cytotoxicity of the compound can be completely prevented by the simultaneous administration of hypoxanthine (B114508), a purine that can be utilized by the salvage pathway, confirming that the drug's action is specific to the de novo synthesis route. nih.govnih.gov

Specific Enzymatic Targets and Interactions

The inhibitory effect of this compound on purine synthesis is not diffuse but is directed at a specific enzymatic step within the pathway.

The key molecular target of this compound is Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT). cancer.govnih.gov This enzyme catalyzes the first of two folate-dependent steps in the de novo purine pathway, which is the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). cancer.govnih.gov As a structural analog of a natural folate cofactor, this compound acts as a tight-binding inhibitor of GARFT, effectively blocking its function. medchemexpress.comnih.gov

This compound is a potent inhibitor of GARFT. nih.gov Its potency is reflected in its low nanomolar cytotoxicity against various cancer cell lines. For instance, it exhibits a 50% inhibitory concentration (IC50) of 2.9 nM against the human leukemia cell line CCRF-CEM. nih.gov The compound's design, where carbon atoms replace the nitrogen atoms at positions 5 and 10 of the parent tetrahydrofolate structure, confers this specific and high-affinity binding to GARFT. researchgate.net While Lometrexol (B1675047) itself is highly potent, second-generation GARFT inhibitors have been developed with even greater potency. nih.gov

| Compound | Target Enzyme | Potency Metric | Value | Cell Line |

| This compound (Lometrexol) | GARFT | IC50 | 2.9 nM nih.gov | CCRF-CEM |

| LY309887 (Second-generation inhibitor) | GARFT | IC50 | 9.9 nM nih.gov | CCRF-CEM |

| LY309887 (Second-generation inhibitor) | GARFT | Ki | 6.5 nM nih.gov | - |

Data sourced from studies on human leukemia cell lines.

The inhibition of GARFT by this compound leads to a rapid and significant disruption of cellular metabolism. The most immediate consequence is the depletion of intracellular purine ribonucleotide pools, as the synthesis pathway is halted near its beginning. medchemexpress.com Specifically, the blockade prevents the repletion of dGTP pools that have been depleted. nih.gov This purine deprivation triggers a cascade of downstream effects, including the inhibition of DNA and RNA synthesis, which are reliant on a steady supply of these nucleotides. cancer.govnih.gov Consequently, cells are arrested in the S phase of the cell cycle, the phase during which DNA replication occurs. cancer.govnih.gov This cell cycle arrest ultimately prevents cell proliferation and can lead to apoptosis. medchemexpress.com

A key feature of this compound's mechanism is its high selectivity for GARFT over other folate-dependent enzymes. Unlike broad-spectrum antifolates like methotrexate, which primarily inhibit Dihydrofolate Reductase (DHFR), this compound shows minimal activity against DHFR and Thymidylate Synthase (TS). nih.gov Studies have shown that its cytotoxicity is not related to the inhibition of these other enzymes. nih.gov In fact, this compound has been shown to reduce the toxicity of specific TS inhibitors by preventing the dATP pool expansion typically caused by TS blockade. nih.gov This highlights a mechanism of action that is distinct from and does not significantly overlap with inhibitors of pyrimidine (B1678525) synthesis or folate regeneration.

| Enzyme Target | Inhibition by this compound |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Potent and primary target of inhibition. cancer.govnih.gov |

| Dihydrofolate Reductase (DHFR) | No significant inhibitory activity. nih.gov |

| Thymidylate Synthase (TS) | No significant direct inhibitory activity. nih.govnih.gov |

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition

Role of Polyglutamylation in Enhancing Enzymatic Inhibition

The efficacy of this compound is substantially enhanced through a post-translational modification process known as polyglutamylation. nih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the drug molecule within the cell. nih.govnih.gov

This metabolic conversion is critical to the drug's action for two main reasons. First, the addition of multiple glutamate moieties creates larger, negatively charged molecules that are much more effectively retained within the cell, leading to prolonged intracellular drug exposure. nih.gov Studies have shown that polyglutamated forms, particularly those with five or six glutamate residues (DDATHF(Glu)5 and DDATHF(Glu)6), are the primary intracellular metabolites and are retained significantly better than the parent compound. nih.gov Second, these polyglutamated forms are often more potent inhibitors of the target enzyme, GARFT, than the monoglutamated drug. nih.gov

The central role of this process is demonstrated by the fact that cancer cell lines with deficient FPGS activity show markedly reduced sensitivity to this compound, which is directly related to a decreased accumulation of its polyglutamated forms. nih.gov Therefore, polyglutamylation serves as both an intracellular trapping mechanism and an activation step, amplifying the inhibitory effect on purine synthesis. nih.govnih.gov

| Feature | Description | Reference |

| Catalyzing Enzyme | Folylpolyglutamate Synthetase (FPGS) | nih.govnih.gov |

| Primary Metabolites | DDATHF(Glu)5 and DDATHF(Glu)6 | nih.gov |

| Effect on Retention | Enhanced intracellular retention with increasing glutamate chain length. | nih.gov |

| Effect on Potency | Polyglutamated forms are more potent inhibitors of GARFT. | nih.gov |

| Mechanism | Traps the drug inside the cell and produces a more potent inhibitor. | nih.gov |

Cellular Uptake and Intracellular Metabolism of 5,10 Dideazatetrahydrofolic Acid

Membrane Transport Mechanisms

The entry of 5,10-dideazatetrahydrofolic acid into cells is primarily mediated by two distinct transport systems: the reduced folate carrier (RFC) system and the folate receptor (FR) system.

In addition to the RFC, this compound exhibits a high affinity for the folate receptor (FR) system. nih.gov The FR is a high-affinity, low-capacity transporter that is often overexpressed in certain types of epithelial tumors. nih.govnih.gov This overexpression can lead to enhanced uptake and increased sensitivity of these cancer cells to DDATHF. nih.gov Studies have shown that cells transfected to overexpress the folate receptor are significantly more sensitive to the cytotoxic effects of lometrexol (B1675047). nih.gov Furthermore, the expression of the folate receptor can be modulated by the availability of dietary folate, with low folate conditions potentially increasing the density of these receptors on tumor cells. nih.gov

Interactive Table: Cellular Transport Systems for this compound

| Transport System | Key Characteristics | Relevance to DDATHF |

| Reduced Folate Carrier (RFC) | Ubiquitously expressed, primary transporter for reduced folates. | Mediates the primary cellular uptake of DDATHF. nih.gov |

| Folate Receptor (FR) | High-affinity, low-capacity system; often overexpressed in tumors. | DDATHF displays high affinity for FR, leading to enhanced uptake in FR-overexpressing cells. nih.govnih.gov |

Intracellular Polyglutamylation Dynamics

Once inside the cell, this compound undergoes extensive metabolism, primarily through the addition of multiple glutamate (B1630785) residues in a process known as polyglutamylation. This metabolic conversion is crucial for the long-term retention and enhanced inhibitory activity of the drug.

This compound is an excellent substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov This enzyme catalyzes the sequential addition of glutamate residues to the molecule. nih.gov The efficiency of DDATHF as an FPGS substrate is a key factor in its pharmacological activity. Structure-activity relationship studies have revealed that while FPGS exhibits broad acceptance for structural modifications in various parts of the DDATHF molecule, certain alterations can impact the enzyme's affinity (Km) for the substrate. nih.gov

The action of FPGS leads to the rapid formation of polyglutamated derivatives of this compound within the cell. nih.gov The predominant intracellular metabolites are the pentaglutamate (DDATHF(Glu)₅) and hexaglutamate (DDATHF(Glu)₆) forms. nih.gov A critical consequence of polyglutamylation is the enhanced intracellular retention of these derivatives. nih.govnih.govebi.ac.uk The longer the polyglutamate chain, the more effectively the molecule is trapped within the cell. nih.govebi.ac.uk This increased retention leads to a prolonged inhibition of the target enzyme, glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov

Interactive Table: Polyglutamylation of this compound

| Polyglutamate Derivative | Formation | Intracellular Retention |

| DDATHF(Glu)₅ | Formed by the action of FPGS. | Significantly enhanced compared to the parent compound. nih.gov |

| DDATHF(Glu)₆ | A major intracellular metabolite formed by FPGS. | Exhibits the highest level of intracellular retention. nih.gov |

Mechanisms of Acquired Resistance to 5,10 Dideazatetrahydrofolic Acid in Cellular Models

Alterations in Intracellular Polyglutamylation

A central mechanism of acquired resistance to DDATHF is the impairment of its conversion to polyglutamate forms. nih.govnih.gov Polyglutamylation is a critical step for the retention and activity of DDATHF within the cell.

A common feature in DDATHF-resistant cell lines is a marked decrease in the activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to folates and antifolates. nih.govnih.gov Studies on human lymphoblastic leukemia CCRF-CEM cell lines selected for resistance to the (6R) diastereomer of DDATHF, known as Lometrexol (B1675047), demonstrated a progressive reduction in FPGS activity that correlated with increasing levels of drug resistance. nih.govaacrjournals.org Interestingly, in some of these resistant cell lines, the expression of FPGS messenger RNA (mRNA) was not significantly altered, suggesting that post-transcriptional or post-translational modifications may be responsible for the reduced enzyme activity. nih.gov In other instances, a decrease in FPGS mRNA levels has been observed. nih.gov The loss of FPGS activity leads to a significant decrease in the formation of DDATHF polyglutamates, resulting in reduced intracellular drug concentrations and diminished inhibition of the target enzyme, GARFT. nih.govnih.gov

Concurrent with diminished FPGS activity, an increase in the activity of gamma-glutamyl hydrolase (GGH) has been observed in highly DDATHF-resistant cell lines. nih.govaacrjournals.org GGH is a lysosomal enzyme that removes glutamate residues from polyglutamylated folates and antifolates, effectively reversing the action of FPGS. nih.gov Elevated GGH activity further contributes to the depletion of intracellular DDATHF polyglutamates, thereby reducing the drug's cytotoxic potential. nih.govnih.gov This dual alteration of both anabolic (FPGS) and catabolic (GGH) enzymes involved in polyglutamylation creates a highly effective resistance phenotype.

A novel mechanism of resistance involves the feedback inhibition of FPGS by an expanded pool of natural cellular folates. nih.govcapes.gov.br In certain DDATHF-resistant L1210 mouse leukemia cell variants, a significant increase in the transport of folic acid was observed. nih.gov This led to a higher intracellular concentration of natural folate polyglutamates, which in turn competitively inhibited the polyglutamylation of DDATHF by FPGS. nih.gov This mechanism highlights the intricate regulation of folate homeostasis and how its disruption can lead to drug resistance. The resistance in these cells was conditional, being highly pronounced when grown in folic acid but significantly lower when grown in folinic acid. nih.gov

Modifications in Membrane Transport Systems

Alterations in how DDATHF enters the cell are another key resistance mechanism. nih.govnih.gov While some studies on CCRF-CEM resistant sublines did not find significant changes in drug transport, other research has identified transport modifications as a crucial factor. nih.govaacrjournals.org For instance, a minor increase in the Km for DDATHF influx, indicating a lower affinity of the transport system for the drug, has been reported in resistant L1210 cells. nih.gov

Furthermore, a study on a methotrexate-resistant murine leukemia cell line with a specific mutation (V104M) in the reduced folate carrier (RFC1) showed that while methotrexate (B535133) transport was severely impaired, DDATHF transport was largely preserved. nih.gov This suggests that specific mutations in the RFC1 can differentially affect the transport of various antifolates, leading to selective resistance patterns. nih.gov

Other Biochemical Adaptations in Resistant Cell Lines

Beyond polyglutamylation and transport, other biochemical changes contribute to DDATHF resistance. nih.govnih.gov Modest increases in the activity of methylenetetrahydrofolate dehydrogenase, an enzyme involved in folate metabolism, have been noted in resistant CCRF-CEM cells. nih.govaacrjournals.org These cells also showed an increased ability to accumulate and convert folic acid into reduced folate forms, particularly 10-formyltetrahydrofolate. nih.govaacrjournals.org This expansion of the natural folate pool can compete with DDATHF for binding to its target enzyme, GARFT, thereby reducing the drug's inhibitory effect.

Structure Activity Relationship Sar Studies and Analog Development for 5,10 Dideazatetrahydrofolic Acid

Modifications to the Pterin (B48896) Ring System (e.g., Thienyl Derivatives)

Alterations to the pterin ring system of 5,10-dideazatetrahydrofolic acid have been investigated to understand its contribution to biological activity. A notable modification involves the replacement of the pterin-like bicyclic system with heterocyclic structures. For instance, in acyclic analogs, the phenylene group has been substituted with a thienoyl or a thiazolyl group. nih.gov

In a comparative study, an acyclic thiophene (B33073) analog demonstrated comparable activity to N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino] benzoyl]-L-glutamic acid (5-DACTHF) in a MCF-7 cell growth inhibition assay. nih.gov Remarkably, the corresponding thiazole (B1198619) analog was found to be nine times more active. nih.gov This thiazole derivative was also over four times more potent in the MCF-7 cell line than the clinically investigated (6R)-isomer of DDATHF, Lometrexol (B1675047). nih.govdatapdf.com These findings underscore the significant impact of the heterocyclic system's nature on the compound's cytotoxic potential.

Alterations in the Benzoyl and Linker Region

Modifications in the benzoyl and linker region of DDATHF have been explored to optimize its interaction with target enzymes and transport proteins. The synthesis of analogs where the benzoyl ring is replaced with thiophene and methylene (B1212753) groups has been reported. nih.gov

Furthermore, the development of 10-alkyl analogs of this compound has yielded interesting results. The 10-methyl analog exhibited a similar potency to DDATHF itself. nih.gov In contrast, the 10-ethyl analog was found to be approximately twice as potent as DDATHF in inhibiting the growth of L1210 cells. nih.gov However, this enhanced cytotoxicity did not correlate with a stronger inhibition of its primary target, glycinamide (B1583983) ribonucleotide (GAR) formyltransferase, where it was seven times less potent. nih.gov This suggests that the modifications in this region can influence other factors such as cellular uptake. Indeed, all of these 10-alkyl analogs showed moderately improved transport into L1210 cells compared to methotrexate (B535133). nih.gov

Substitutions and Modifications of the Glutamate (B1630785) Moiety

The glutamate moiety of this compound is crucial for its intracellular retention through polyglutamylation, a process catalyzed by folylpolyglutamate synthetase (FPGS). The impact of modifying this part of the molecule has been extensively studied.

Replacing the L-glutamic acid with other amino acids, such as aspartic acid or phenylalanine, has been explored in acyclic analogs. nih.gov The polyglutamated forms of DDATHF are significantly more potent inhibitors of GARFT. For instance, the Ki values for DDATHF and its pentaglutamate form (DDAH4PteGlu5) are 39 nM and 0.39 nM, respectively, demonstrating a hundred-fold increase in inhibitory activity. nih.gov

The efficiency of polyglutamylation is also a key determinant of the drug's activity. Acyclic analogs of DDATHF have been found to be less efficient substrates for FPGS compared to their bicyclic counterparts. nih.gov Resistance to DDATHF has been linked to decreased polyglutamation, which can result from reduced FPGS activity or enhanced activity of γ-glutamyl hydrolase, the enzyme that cleaves glutamate residues. nih.gov

Table 1: Impact of Polyglutamylation on GARFT Inhibition

| Compound | Ki (nM) | Fold Increase in Inhibition |

|---|---|---|

| DDATHF (DDAH4PteGlu1) | 39 | - |

| DDATHF Pentaglutamate (DDAH4PteGlu5) | 0.39 | 100 |

Data sourced from a study on the inhibition of GARFT. nih.gov

Development and Evaluation of Acyclic Analogues

The development of acyclic analogues of this compound represents a significant effort to simplify the parent structure while retaining or improving its biological activity. These analogs lack the rigid bicyclic pterin system.

One such acyclic analog, N-[4-[4-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidyl) butyl]benzoyl]-L-glutamic acid, was only three-fold less inhibitory towards GARFT than DDATHF itself. nih.gov Cytotoxicity studies of a series of acyclic analogs against CCRF-CEM human lymphoblastic leukemic cells revealed a wide range of IC50 values, from 0.042 to over 48 microM. nih.gov As mentioned earlier, replacing the phenylene group in acyclic analogs with a thiazolyl group led to a nine-fold increase in activity in the MCF-7 cell growth inhibition assay compared to the thiophene-containing counterpart. nih.gov

Table 2: Cytotoxicity of Acyclic DDATHF Analogues against CCRF-CEM Cells

| Compound Type | IC50 Range (µM) |

|---|---|

| Various Acyclic Analogues | 0.042 to >48 |

Data from cell culture cytotoxicity studies. nih.gov

Impact of Stereochemistry on Compound Activity and Enzyme Interaction

The stereochemistry at the C6 position of the tetrahydropyridine (B1245486) ring in this compound is a critical determinant of its biological activity. The natural stereoisomer of tetrahydrofolate has the (6S) configuration. However, for DDATHF, the (6R)-diastereomer, also known as Lometrexol, is the biologically active form. rsc.org

The two diastereomers, (6R)- and (6S)-DDAH4PteGlu1, exhibit different kinetic profiles with human FPGS. The KM values for the (6R)- and (6S)-diastereomers are 1.7 µM and 1.0 µM, respectively. nih.gov Interestingly, substrate inhibition was observed only with the (6S)-diastereomer. nih.gov Both diastereomers of the monoglutamate form showed Michaelis-Menten kinetics at lower concentrations. nih.gov However, for the polyglutamated forms, marked substrate inhibition was observed for (6S)-DDAH4PteGlun (where n=1-2) and (6R)-DDAH4PteGlun (where n=2-5), but not for (6R)-DDAH4PteGlu6. rsc.orgnih.gov

Table 3: Kinetic Constants of DDATHF Diastereomers with Human FPGS

| Compound | KM (µM) | Substrate Inhibition |

|---|---|---|

| (6R)-DDAH4PteGlu1 | 1.7 | No |

| (6S)-DDAH4PteGlu1 | 1.0 | Yes |

Data from biochemical assays with purified human FPGS. nih.gov

Identification and Characterization of Second-Generation Inhibitors

The clinical development of Lometrexol ((6R)-DDATHF) spurred further research into second-generation inhibitors with improved properties. While direct structural evolutions of DDATHF are part of ongoing research, the broader field of antifolate drug discovery has produced inhibitors with different targets or improved pharmacological profiles.

One such example is Raltitrexed (Tomudex, ZD1694), a quinazoline (B50416) antifolate that, unlike DDATHF which primarily targets GARFT, is a specific inhibitor of thymidylate synthase (TS). nih.govtargetmol.com Raltitrexed requires polyglutamylation for its activity. nih.gov

Another advancement is ZD9331, a third-generation TS inhibitor that was rationally designed to not require polyglutamylation for its activity. nih.gov This was intended to overcome resistance mechanisms involving reduced expression of FPGS and to potentially reduce toxicities associated with the retention of polyglutamated drugs in normal tissues. nih.govnih.gov

These developments, while not all direct analogs of this compound, represent the continuing evolution of antifolate chemotherapy, building on the knowledge gained from compounds like DDATHF.

Preclinical Research and in Vitro/in Vivo Efficacy Studies

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Culture Systems

5,10-Dideazatetrahydrofolic acid (DDATHF), also known as Lometrexol (B1675047), has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines in vitro. Its cytotoxicity has been evaluated in both human and murine cancer cell models, showing particular efficacy in cells sensitive to the disruption of de novo purine (B94841) biosynthesis.

In human leukemia cell lines, DDATHF has shown potent activity. Studies on the CCRF-CEM and HL-60 human leukemia cell lines revealed that the compound is rapidly converted to polyglutamates, which are more potent inhibitors of the target enzyme and are better retained within the cells. nih.gov The cytotoxicity was reduced in a folylpolyglutamate synthetase-deficient variant of CCRF-CEM cells, highlighting the importance of polyglutamylation for its activity. nih.gov

The compound's effects have also been characterized in murine L1210 leukemia cells. nih.govnih.gov These studies have been instrumental in understanding its transport into cells and mechanisms of resistance. nih.govmskcc.org Murine and human leukemia cells that express a membrane-associated folate-binding protein have been found to be highly sensitive to the growth-inhibiting effects of DDATHF. nih.gov

Beyond leukemia, the antiproliferative activity of DDATHF was assessed in four human ovarian carcinoma cell lines: OVCAR3, IGROV1, SKOV3, and SW626. nih.gov The cytotoxicity was found to be dependent on the concentration of folic acid in the culture medium. nih.govnih.gov For instance, in a medium with low folic acid (0.22 µM), the cytotoxicity was at least 100 times greater than in a medium with higher folic acid levels (2.22 µM). nih.gov In folic acid-free medium, the IC50 values (the concentration of drug required to inhibit cell growth by 50%) were as low as 2 nM for OVCAR3 and SW626 cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound (DDATHF) in Human Ovarian Carcinoma Cell Lines

| Cell Line | IC50 (in medium with 2.27 µM Folic Acid) | IC50 (in Folic Acid-free medium) |

|---|---|---|

| OVCAR3 | 50 nM | 2 nM |

| SW626 | 500 nM | 2 nM |

| IGROV1 | 1000 nM | 40 nM |

| SKOV3 | 8 nM | 8 nM |

Data sourced from a study on the role of membrane folate-binding protein in DDATHF cytotoxicity. nih.gov

The cytotoxic mechanism of this compound involves significant disruption of the cell cycle. In studies using the SW626 human ovarian carcinoma cell line, DDATHF was shown to block cells in the early to middle S-phase of the cell cycle. nih.gov This arrest is a direct consequence of its primary action: the inhibition of de novo purine biosynthesis, which deprives the cell of the necessary purine nucleotides for DNA synthesis and replication. This leads to a marked reduction in the rate of DNA synthesis, even after the drug has been removed from the culture medium. nih.gov Pemetrexed (B1662193), another antifolate, also exerts its effects by inhibiting folate-dependent enzymes, leading to cell cycle disruption. nih.gov

In Vivo Antitumor Activity in Preclinical Models

The antitumor activity of this compound has been confirmed in various murine tumor models. Preclinical studies showed that it possesses significant activity against a broad range of solid tumors in animal models. nih.gov In mice bearing the C3H mammary adenocarcinoma, Lometrexol demonstrated a substantial therapeutic index, although this was highly dependent on the dietary folate status of the animals. aacrjournals.org The antitumor effects were optimized at specific dietary folate levels, as excessively high folate intake could reverse the therapeutic benefits. aacrjournals.org Similarly, its efficacy has been documented in murine L1210 leukemia models, which have been foundational in its preclinical assessment. nih.gov

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, play a crucial role in evaluating new anticancer agents. nih.govmdpi.com Lometrexol has shown promising preclinical features and significant activity against a broad panel of solid tumors in such models. nih.gov The development of patient-derived tumor xenografts (PDTX) has further improved the ability to model human cancer and predict patient responses to therapy. nih.govchampionsoncology.com The activity of antifolates like Pemetrexed in human tumor xenografts has been well-documented, providing a basis for comparison and understanding of this class of drugs. nih.gov The efficacy of Lometrexol in these models underscores its potential as an anticancer agent, forming a critical part of its preclinical evaluation before moving into human clinical trials.

Biochemical Markers of Antitumor Response in Preclinical Systems

The antitumor activity of this compound is directly linked to specific biochemical changes within cancer cells. The primary mechanism and a key biochemical marker of its action is the potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govnih.gov This enzyme is crucial for the de novo synthesis of purines. nih.gov

Inhibition of GARFT by DDATHF leads to a measurable depletion of intracellular purine pools. Studies in mice have shown that treatment with DDATHF significantly decreases the levels of ATP, GTP, dATP, and dGTP in embryonic brain tissue. nih.gov This purine depletion is a direct marker of the drug's on-target effect and correlates with its antiproliferative and cytotoxic outcomes. nih.govnih.gov

Another critical biochemical process is the intracellular conversion of DDATHF into polyglutamate derivatives. nih.govnih.gov DDATHF is an excellent substrate for the enzyme folylpolyglutamate synthetase. nih.gov The resulting polyglutamated forms are not only better retained inside the cell but are also more potent inhibitors of GARFT, with binding affinities up to 100 times tighter than the parent compound. nih.govnih.gov Therefore, the extent of polyglutamylation serves as an important determinant and marker of DDATHF's therapeutic activity. nih.govnih.gov

Preclinical Studies on Drug Combination Effects and Synergism

Preclinical investigations into the combination of this compound (Lometrexol) with other therapeutic agents have been undertaken to explore the potential for synergistic or enhanced antitumor effects. These studies, conducted in both in vitro and in vivo models, have provided a rationale for clinical combination therapies.

Research has shown that the cytotoxicity of Lometrexol can be significantly modulated by the presence of folates. In vitro studies on the human ovarian carcinoma cell line SW626 demonstrated that the concentration of folic acid in the culture medium markedly influences the drug's activity. nih.gov The cytotoxic potential of Lometrexol was found to be at least 100 times greater in a medium containing 0.22 microM folic acid compared to a medium with 2.22 microM folic acid. nih.gov This suggests that folic acid levels can impact the antitumor efficacy of Lometrexol.

Furthermore, the simultaneous administration of folinic acid has been shown to rescue cells from Lometrexol-induced cytotoxicity. In the same SW626 cell line, a low concentration of 0.1 microM folinic acid could completely prevent the cytotoxic effects of 0.5 microM Lometrexol when administered concurrently. nih.gov However, the rescue effect was diminished when folinic acid was administered 24 hours after Lometrexol and was absent if added 48 or 72 hours post-treatment, highlighting the critical timing of such interventions. nih.govnih.gov

In vivo studies have also demonstrated synergistic interactions. A study in mice bearing L1210 tumors revealed a synergistic effect when Lometrexol was combined with methotrexate (B535133). nih.gov While Lometrexol alone, at doses from 2.5 to 10 mg/kg, was effective in prolonging survival, low, non-curative doses of Lometrexol combined with low doses of methotrexate resulted in a significant increase in the survival of the tumor-bearing mice, indicating a synergistic relationship between these two antifolates. nih.gov

The potential for combining Lometrexol with other classes of chemotherapeutic agents has also been explored. A phase I clinical trial combining Lometrexol with paclitaxel (B517696) and folic acid for solid tumors was developed based on the rationale that such a combination may lead to enhanced tumor cell kill. clinicaltrials.gov This suggests a preclinical basis for expecting at least an additive, if not synergistic, effect between a purine synthesis inhibitor like Lometrexol and a microtubule-stabilizing agent like paclitaxel.

The following tables summarize key findings from preclinical combination studies:

In Vitro Modulation of Lometrexol Cytotoxicity in SW626 Human Ovarian Carcinoma Cells

| Modulating Agent | Concentration of Modulating Agent | Lometrexol Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Folic Acid | 0.22 µM vs 2.22 µM | Not specified | ~100-fold greater cytotoxicity in lower folic acid medium | nih.gov |

| Folinic Acid (simultaneous) | 0.1 µM | 0.5 µM | Complete rescue from cytotoxicity | nih.gov |

| Folinic Acid (24h post-Lometrexol) | 0.5 µM and 1 µM | Not specified | Partial reversal of cytotoxicity | nih.gov |

| Folinic Acid (48h or 72h post-Lometrexol) | Not specified | Not specified | No reduction in cytotoxicity | nih.govnih.gov |

| Hypoxanthine (B114508) (simultaneous) | 100 µM | 0.5 µM | Complete prevention of cytotoxicity | nih.gov |

In Vivo Synergism of Lometrexol and Methotrexate in L1210 Tumor-Bearing Mice

| Drug Combination | Dosing | Tumor Model | Key Finding | Reference |

|---|---|---|---|---|

| Lometrexol and Methotrexate | Low doses of each agent | L1210 murine leukemia | Significant increase in survival compared to single agents, suggesting synergism. | nih.gov |

Analytical Methodologies for 5,10 Dideazatetrahydrofolic Acid and Its Metabolites

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric methods offer sensitive and specific approaches for the detection of certain compounds. researchgate.net In general, fluorescence-based assays provide a significant advantage in sensitivity, often being 10 to 1000 times more sensitive than absorbance measurements. researchgate.net This enhanced sensitivity has made fluorometry a valuable tool in immunoassays. researchgate.net

One notable application is the spectrophotometric assay developed for the detection of 2,5-diformylfuran (DFF), which relies on the selective reaction of DFF with an aromatic diamine. mdpi.com This method has demonstrated sensitivity with a detection limit of 8.4 μM and a quantification limit of 25.5 μM, proving its utility for rapid enzyme screening. mdpi.com While not directly measuring 5,10-dideazatetrahydrofolic acid, this illustrates the principles that can be applied to develop similar assays for other target molecules.

Immunoassay Development for Compound Detection (e.g., Particle Concentration Fluorescence Immunoassay)

A significant advancement in the quantification of this compound in serum is the development of a competitive particle concentration fluorescence immunoassay (PCFIA). nih.gov This automated method offers a rapid and sensitive analysis, capable of processing a 96-well plate in under two hours. researchgate.netnih.gov

The principle of the PCFIA involves the competition between free lometrexol (B1675047) and a β-phycoerythrin-labeled lometrexol for binding to a limited amount of specific antibodies. nih.gov These antibodies are immobilized on submicrometer polystyrene particles. nih.gov After an incubation period, the particles are washed and concentrated onto filter membranes, and the fluorescence is measured at 575 nm. researchgate.netnih.gov

The assay demonstrates a broad dynamic range, with a maximum measurable concentration of 1000 µg/L and a minimum detectable concentration of 0.1 µg/L. nih.gov The method shows excellent analytical recovery and precision, with intra- and inter-assay coefficients of variation at 7.1% and 7.5%, respectively. nih.gov A key advantage of this immunoassay is its high specificity, with minimal cross-reactivity from naturally occurring folates, folic acid analogs, and methotrexate (B535133). nih.gov

Table 1: Performance Characteristics of the Particle Concentration Fluorescence Immunoassay (PCFIA) for Lometrexol

| Parameter | Value |

| Maximum Measurable Concentration | 1000 µg/L |

| Minimum Detectable Concentration | 0.1 µg/L |

| Intra-assay Coefficient of Variation (n=9) | 7.1% |

| Inter-assay Coefficient of Variation (n=33) | 7.5% |

| Sample Matrix | Human Serum |

| Analysis Time | < 2 hours |

Data sourced from Clinical Chemistry, 1991. nih.gov

Chromatographic Techniques for Compound and Polyglutamate Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental in the analysis of this compound and its polyglutamated forms. These techniques allow for the separation, identification, and quantification of the parent compound and its metabolites in various biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been established for the determination of this compound in plasma, often utilizing ultraviolet (UV) detection. nih.gov One such method employs cation-exchange solid-phase extraction for sample cleanup, with methotrexate used as an internal standard. nih.gov The chromatographic separation is achieved through ion-pair HPLC, using 1-octanesulphonic acid as the ion-pairing agent, with detection at 278 nm. nih.gov This assay is linear over a wide concentration range, from a detection limit of 10 ng/mL up to 5000 ng/mL, and demonstrates good reproducibility. nih.gov

Furthermore, HPLC is instrumental in the analysis of folate polyglutamates. A sensitive method has been developed to identify the poly-γ-glutamate chain lengths of folates in biological extracts. nih.gov This process involves the quantitative cleavage of folates to ρ-aminobenzoylpolyglutamates, which are then derivatized into azo dyes. After purification, these derivatives are separated by HPLC on an anionic exchange column and quantified by their absorbance at 280 nm. nih.gov This technique has been successfully applied to determine the distribution of polyglutamate chain lengths in various biological sources, such as Lactobacillus casei and rat liver. nih.gov

More advanced HPLC techniques coupled with tandem mass spectrometry (HPLC-MS/MS) have been developed for the simultaneous quantification of multiple folate forms, including folic acid and its active metabolite, 5-methyltetrahydrofolic acid, in human plasma. nih.gov These methods offer high sensitivity and specificity, with some achieving a linear range of 0.249–19.9 ng/mL for folic acid and 5.05–50.5 ng/mL for 5-methyltetrahydrofolic acid. nih.gov

Table 2: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Sample Pretreatment | Cation-exchange solid-phase extraction |

| Internal Standard | Methotrexate |

| Chromatographic Mode | Ion-pair HPLC |

| Ion-Pairing Agent | 1-Octanesulphonic acid |

| Detection Wavelength | 278 nm |

| Detection Limit | 10 ng/mL |

| Linearity Range | 10 - 5000 ng/mL |

Data sourced from the Journal of Chromatography, 1992. nih.gov

Cyclodextrin-Based HPLC for Diastereomer Separation

The separation of stereoisomers of this compound and its analogs presents a significant analytical challenge. Cyclodextrins, which are cyclic oligosaccharides, have proven to be effective chiral selectors in HPLC for resolving such isomers. nih.gov They can be used either as a mobile phase additive or as part of a chiral stationary phase. nih.gov

The separation of the four stereoisomers of a thienyl-5,10-dideazatetrahydrofolate analog (LY309887) has been successfully achieved using a reversed-phase HPLC column with β-cyclodextrin added to the mobile phase. nih.gov The separation is highly dependent on several factors, including the concentration of triethylamine (B128534) and β-cyclodextrin, the strength of the eluent, and the pH of the buffer. nih.gov While chemically bonded β-cyclodextrin and other chiral stationary phases failed to provide the necessary resolution, the use of β-cyclodextrin as a mobile phase additive with a Dupont Zorbax SB-Phenyl column proved effective.

Cyclodextrins function by forming inclusion complexes with guest molecules that fit within their hydrophobic internal cavity. The differential stability of the inclusion complexes formed with each stereoisomer allows for their chromatographic separation.

Table 3: Factors Influencing Diastereomer Separation using Cyclodextrin-Based HPLC

| Factor | Influence on Separation |

| β-Cyclodextrin Concentration | Provides the necessary selectivity for resolution. |

| Triethylamine Concentration | Affects the separation efficiency. |

| Eluent Strength | Impacts retention times and resolution. |

| Buffer pH | Influences the ionization state of the analyte and cyclodextrin, affecting complex formation. |

Data sourced from the Journal of Chromatographic Science, 1997. nih.gov

Preclinical Pharmacological Research of 5,10 Dideazatetrahydrofolic Acid

In Vivo Disposition and Pharmacokinetics in Animal Models

The disposition and pharmacokinetic properties of 5,10-dideazatetrahydrofolic acid have been characterized in preclinical studies, providing insights into its absorption, distribution, metabolism, and excretion.

Whole-body autoradiography studies in mice following a single intravenous administration of radiolabeled [14C]DDATHF have revealed its widespread and rapid distribution into various tissues. nih.gov In both mice fed a regular diet and those on a folic acid-deficient diet, radioactivity was readily observed in all tissues at early time points post-administration. nih.gov

While most tissues showed rapid clearance of the compound by 24 hours, significant retention of radioactivity was observed in the liver of mice from both dietary groups at later time points. nih.gov Notably, the levels of radiocarbon in the liver of mice on a folic acid-deficient diet were approximately 2.5 to 4.2 times higher than in the liver of mice on a regular diet. nih.gov This suggests that the host's folate status can significantly impact the hepatic retention of the compound.

Table 1: Tissue Distribution of [14C]this compound in Mice

| Time Point | Tissue Distribution | Hepatic Retention |

|---|---|---|

| Early | Widespread distribution to all tissues | Present |

| 24 hours | Rapid clearance from most tissues | Significant retention |

| Later | Continued clearance from most tissues | Substantial amounts remain, particularly in folate-deficient mice |

The plasma pharmacokinetics of this compound have been evaluated in animal models, demonstrating a multi-exponential decay in plasma concentrations over time. In mice, the disposition of total lometrexol (B1675047) in plasma has been described by a biexponential model for data collected up to 12 hours, with a triexponential model providing a better fit when later time points are included. researchgate.net

Mean plasma half-lives in human studies, which can provide a comparative perspective, have been reported with a rapid initial phase (t½α of approximately 19 minutes), followed by a slower second phase (t½β of around 256 minutes), and for some, a very slow terminal phase (t½γ of about 1170 minutes). researchgate.net The volume of distribution at steady state has been observed to be between 4.7 and 15.8 L/m². researchgate.net

Table 2: Plasma Pharmacokinetic Parameters of Lometrexol (Human Data for Comparison)

| Parameter | Mean Value (± SD) |

|---|---|

| t½α | 19 ± 7 min |

| t½β | 256 ± 96 min |

| t½γ | 1170 ± 435 min |

| Vd (steady state) | 4.7 - 15.8 L/m² |

A key aspect of the systemic metabolism of this compound is its intracellular conversion to polyglutamate derivatives. nih.gov This process of polyglutamylation is crucial as it traps the drug inside the cells and can lead to the formation of more potent inhibitors of the target enzyme, glycinamide (B1583983) ribonucleotide formyltransferase. nih.gov

In human leukemia cell lines, the 6R-diastereomer of DDATHF was rapidly converted to polyglutamates, with DDATHF(Glu)5 and DDATHF(Glu)6 being the primary intracellular metabolites. nih.gov These polyglutamated forms are retained more effectively within the cells compared to the parent compound, with retention increasing with the length of the glutamate (B1630785) chain. nih.gov The primary route of excretion for lometrexol and its metabolites is via the kidneys.

Influence of Host Folate Status on Compound Disposition and Activity in Preclinical Models

The folate status of the host has a significant impact on both the disposition and the cytotoxic activity of this compound.

Preclinical studies have demonstrated that a folic acid-deficient diet can enhance the retention of DDATHF in tissues, particularly the liver. nih.gov As mentioned earlier, mice fed a folic acid-deficient diet exhibited significantly higher levels of the compound in their liver compared to mice on a regular diet. nih.gov

Furthermore, the cytotoxic potential of DDATHF is markedly influenced by the concentration of folic acid in the cellular environment. nih.gov In vitro studies using human ovarian carcinoma cells have shown that the cytotoxicity of DDATHF was at least 100 times greater in a medium with a low folic acid concentration (0.22 µM) compared to a medium with a regular folic acid concentration (2.22 µM). nih.gov This suggests that lower host folate levels can potentiate the anticancer activity of the compound. However, it has also been noted that cytotoxicity differs only moderately when folic acid concentrations vary between 0.22 µM and 0 µM, indicating that folic acid does not necessarily antagonize the antitumor activity of DDATHF. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DDATHF |

| Lometrexol | |

| [14C]this compound | [14C]DDATHF |

Future Directions in 5,10 Dideazatetrahydrofolic Acid Research

Elucidation of Novel Resistance Mechanisms

The development of resistance is a significant hurdle in the clinical application of 5,10-Dideazatetrahydrofolic acid. Understanding the molecular basis of this resistance is crucial for developing strategies to circumvent it. Research has identified several key mechanisms, with a central theme being the reduction of the drug's active, polyglutamated form within cancer cells. nih.gov

In human lymphoblastic leukemia cell lines (CCRF-CEM) made resistant to Lometrexol (B1675047), a primary mechanism identified was impaired polyglutamylation. nih.govaacrjournals.org This impairment was linked to a progressive decrease in the activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to the drug, thereby trapping it inside the cell and increasing its inhibitory activity. nih.govaacrjournals.org Interestingly, while FPGS activity was diminished, the expression of its RNA was not altered, suggesting post-transcriptional or post-translational modifications may be at play. nih.govaacrjournals.org

Further complicating the resistance profile, the most resistant leukemia cell subline also exhibited increased activity of γ-glutamyl hydrolase (GGH), an enzyme that removes glutamate residues, effectively reversing the action of FPGS. nih.govaacrjournals.org This dual mechanism of reduced polyglutamation and increased deglutamation significantly lowers the intracellular concentration of active Lometrexol.

A novel and conditional resistance mechanism has been observed in mouse L1210 leukemia cells. nih.gov These cells displayed high resistance (400-fold) to Lometrexol when grown in media containing folic acid, but were more sensitive to the drug than the parent cells when grown in folinic acid. nih.gov This resistance was attributed to two key changes: a minor increase in the Michaelis constant (Km) for Lometrexol influx and a major increase in folic acid transport. nih.gov The enhanced uptake of folic acid led to an expansion of the intracellular folate pool, which in turn acted as a feedback inhibitor of FPGS, preventing the polyglutamylation of Lometrexol. nih.gov This highlights the critical role of the cellular folate environment in modulating Lometrexol's efficacy.

| Cell Line | Resistance Mechanism | Key Findings |

| CCRF-CEM (Human Leukemia) | Impaired Polyglutamylation | Progressive decrease in folylpolyglutamate synthetase (FPGS) activity with increasing drug resistance. nih.govaacrjournals.org |

| Increased γ-glutamyl hydrolase (GGH) Activity | Observed in the most resistant subline, further reducing polyglutamated Lometrexol. nih.govaacrjournals.org | |

| L1210 (Mouse Leukemia) | Enhanced Folic Acid Transport and Feedback Inhibition | Increased folic acid uptake leads to expanded intracellular folate pools, which inhibit FPGS-mediated polyglutamylation of Lometrexol. nih.gov |

| Altered Drug Influx | A minor increase in the Km for Lometrexol transport was also noted. nih.gov |

Rational Design of Enhanced Analogues

The insights gained from understanding resistance mechanisms and the structure-activity relationships of Lometrexol have spurred the rational design of new analogues with potentially improved therapeutic profiles. The goal of these efforts is to create compounds that can overcome resistance, exhibit enhanced cellular uptake, and possess greater potency.

One approach has been the synthesis of 10-alkyl analogues of this compound. nih.gov Research on 10-methyl and 10-ethyl analogues revealed interesting differences in their biological activity. The 10-ethyl analogue was found to be approximately twice as potent as Lometrexol in inhibiting the growth of L1210 leukemia cells. nih.gov However, this increased cytotoxicity did not correlate with enhanced inhibition of its primary target, GAR formyltransferase, where it was only one-seventh as potent as the parent compound. nih.gov In contrast, the 10-methyl analogue showed similar potency to Lometrexol. nih.gov Notably, all of these analogues demonstrated moderately improved transport into L1210 cells compared to methotrexate (B535133). nih.gov

Another avenue of investigation has been the synthesis of 5-methyl analogues. The 5-methyl analogue of this compound was found to be a less potent inhibitor of L1210 cell growth, with an IC50 value of 490 nM compared to 57 nM for the parent compound. nih.gov However, this analogue, along with others in the study, was transported into cells more efficiently than methotrexate. nih.gov

The development of new antifolates has also been driven by the need to overcome the limitations of classical antifolates like methotrexate. cancernetwork.com The exploration of different heterocyclic core structures led to the development of pemetrexed (B1662193), a multi-targeted antifolate that inhibits not only GAR formyltransferase but also thymidylate synthase and dihydrofolate reductase. aacrjournals.org The design of pemetrexed was a direct result of efforts to find analogues of Lometrexol that would be easier to synthesize and might have improved properties. aacrjournals.org This highlights a broader strategy in the rational design of antifolates: modifying the core structure to alter the spectrum of enzyme inhibition and potentially circumvent specific resistance mechanisms.

| Analogue | Modification | Key Research Findings |

| 10-ethyl-5,10-dideazatetrahydrofolic acid | Addition of an ethyl group at the 10-position | Approximately twice as potent an inhibitor of L1210 cell growth as Lometrexol, but less potent as a GAR formyltransferase inhibitor. nih.gov |

| 10-methyl-5,10-dideazatetrahydrofolic acid | Addition of a methyl group at the 10-position | Similar potency to Lometrexol in inhibiting L1210 cell growth. nih.gov |

| 5-methyl-5,10-dideazatetrahydrofolic acid | Addition of a methyl group at the 5-position | Less potent inhibitor of L1210 cell growth compared to Lometrexol. nih.gov |

Exploration of Synergistic Combinations with Other Biochemical Modulators

A promising strategy to enhance the therapeutic window of this compound is to use it in combination with other agents that can potentiate its activity or mitigate its toxicity. Research has focused on combining Lometrexol with other antifolates and with modulators of nucleotide salvage pathways.

A significant synergistic effect has been observed when Lometrexol is combined with methotrexate. nih.gov In studies with mice bearing L1210 tumors, low doses of Lometrexol and methotrexate, which were ineffective on their own, resulted in a significant increase in survival when administered together. nih.gov This suggests a powerful interaction between the two antifolates.

The synergy between Lometrexol and other antifolates can be further modulated by the concentration of folic acid. nih.gov In human lymphoma cells, increasing the folic acid concentration enhanced the synergistic interaction between Lometrexol and trimetrexate, a dihydrofolate reductase inhibitor. nih.gov This suggests that folic acid supplementation, while seemingly counterintuitive, could play a role in optimizing combination therapies with Lometrexol. nih.govnih.gov In fact, preclinical studies demonstrated that folic acid administration could markedly reduce the toxicity of Lometrexol, an observation that has been confirmed in clinical trials. nih.govnih.gov

Another approach to enhancing Lometrexol's efficacy is to block the purine (B94841) salvage pathway, which can allow cells to bypass the effects of GAR formyltransferase inhibition. nih.gov The nucleoside transport inhibitor dipyridamole (B1670753) has been investigated for its ability to prevent the rescue of cells by hypoxanthine (B114508). nih.gov In several human and rodent cell lines, dipyridamole was shown to prevent hypoxanthine rescue, thus restoring the growth-inhibitory effects of Lometrexol. nih.gov This effect was cell-specific, depending on the sensitivity of the cell's hypoxanthine transport system to dipyridamole. nih.gov This suggests that the combination of Lometrexol, dipyridamole, and hypoxanthine could be selectively toxic to certain tumor types while sparing normal tissues like the bone marrow. nih.gov

| Combination Agent | Rationale for Combination | Key Research Findings |

| Methotrexate | Synergistic inhibition of different points in folate metabolism. | Low doses of both drugs in combination significantly increased the survival of mice with L1210 tumors. nih.gov |

| Trimetrexate | Synergistic inhibition of dihydrofolate reductase and GAR formyltransferase. | Synergy is enhanced by increasing folic acid concentrations in vitro. nih.gov |

| Folic Acid/Folinic Acid | Modulation of toxicity and potentiation of synergy. | Can reduce Lometrexol toxicity and optimize its therapeutic index. nih.govnih.govnih.gov Folinic acid can rescue cells from Lometrexol-induced cytotoxicity. nih.govnih.gov |

| Dipyridamole | Inhibition of the purine salvage pathway. | Prevents hypoxanthine rescue from Lometrexol's effects in a cell-specific manner, suggesting a potential for selective tumor toxicity. nih.gov |

Q & A

Q. What is the primary mechanism of action of 5,10-dideazatetrahydrofolic acid (DDATHF) in cancer cells, and how does it differ from classical antifolates like methotrexate?

DDATHF inhibits de novo purine synthesis by targeting glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the purine biosynthesis pathway . Unlike methotrexate, which inhibits dihydrofolate reductase (DHFR), DDATHF's activity is independent of DHFR, making it effective in cells resistant to DHFR-targeted therapies. Its polyglutamated metabolites exhibit enhanced inhibitory potency, requiring experimental validation via enzymatic assays (e.g., measuring purine depletion in cell lysates) .

Q. How does extracellular folate concentration influence DDATHF transport and cytotoxicity?

DDATHF uptake is mediated by both membrane folate-binding proteins (mFBP) and the reduced folate carrier (RFC). High extracellular folate levels competitively inhibit DDATHF transport via mFBP, reducing intracellular accumulation . To study this, researchers should design dose-response experiments with varying folate concentrations (e.g., 1–100 nM) and measure drug uptake via radiolabeled DDATHF or LC-MS quantification .

Q. What experimental strategies are used to mitigate DDATHF toxicity while maintaining antitumor efficacy?

Co-administration of folinic acid (leucovorin) can rescue normal cells from DDATHF-induced cytotoxicity by bypassing purine synthesis inhibition. Researchers should optimize timing and dosing in vitro (e.g., staggered administration in cell lines) and in vivo (e.g., murine xenograft models with folinic acid rescue) to balance efficacy and toxicity .

Advanced Research Questions

Q. How does polyglutamation of DDATHF enhance its inhibitory activity, and what methodologies quantify this process?

Polyglutamation increases DDATHF retention and binding affinity for GARFTase. To assess this, use HPLC or LC-MS to separate and quantify mono- vs. polyglutamated metabolites in cell lysates . Radiolabeled DDATHF (e.g., ³H or ¹⁴C) can track metabolic conversion in synchronized cell populations .

Q. What mechanisms underlie resistance to DDATHF in leukemia cell lines, and how can they be experimentally addressed?

Resistance often arises from RFC mutations (e.g., Val104Met) or expanded intracellular folate pools. To investigate:

- Perform competitive transport assays with ³H-labeled DDATHF and unlabeled folates .

- Use CRISPR/Cas9 to knock out RFC or overexpress folate-metabolizing enzymes (e.g., folypolyglutamate synthetase) .

- Analyze folate pools via microbiological assays or mass spectrometry .

Q. How can contradictory cytotoxicity data across cell lines be reconciled in DDATHF studies?

Variability stems from differences in folate receptor expression, RFC functionality, and endogenous folate levels. Standardize experiments by:

- Pre-screening cell lines for RFC and mFBP expression (flow cytometry or Western blot) .

- Culturing cells in folate-free media with controlled folate supplementation .

Q. What structural features of DDATHF are critical for GARFTase binding, and how can this inform analog design?

The 5,10-dideaza modification prevents enzymatic oxidation, enhancing stability. Docking studies (e.g., using X-ray crystallography of GARFTase-DDATHF complexes) reveal interactions with active-site residues . Structure-activity relationship (SAR) studies should focus on modifying the pyrido[2,3-d]pyrimidine core and glutamate side chain .

Q. What in vivo models best predict DDATHF efficacy, and how do pharmacokinetic factors influence therapeutic outcomes?

Murine xenograft models with RFC-expressing tumors (e.g., L1210 leukemia) are predictive. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.